Cas no 1805639-40-0 (Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate)

Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate is a versatile intermediate in organic synthesis, particularly valued for its multifunctional structure. The presence of a cyano group, difluoromethyl moiety, and hydroxymethyl substituent on the phenyl ring enhances its reactivity, making it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The ester functionality allows for further derivatization, while the difluoromethyl group contributes to metabolic stability and bioavailability in active compounds. Its hydroxymethyl group offers additional modification potential through oxidation or substitution. This compound is particularly advantageous in medicinal chemistry for designing bioactive molecules with improved pharmacokinetic properties. Careful handling is recommended due to its reactive functional groups.
Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate structure
1805639-40-0 structure
Product name:Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate
CAS No:1805639-40-0
MF:C13H13F2NO3
MW:269.244030714035
CID:4943201

Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate
    • Inchi: 1S/C13H13F2NO3/c1-2-19-12(18)5-8-3-9(13(14)15)4-10(7-17)11(8)6-16/h3-4,13,17H,2,5,7H2,1H3
    • InChI Key: XEDXVVNPBSTVFV-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(CO)C(C#N)=C(C=1)CC(=O)OCC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 353
  • XLogP3: 1.5
  • Topological Polar Surface Area: 70.3

Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015023235-500mg
Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate
1805639-40-0 97%
500mg
815.00 USD 2021-06-18
Alichem
A015023235-250mg
Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate
1805639-40-0 97%
250mg
499.20 USD 2021-06-18
Alichem
A015023235-1g
Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate
1805639-40-0 97%
1g
1,564.50 USD 2021-06-18

Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate Related Literature

Additional information on Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate

Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate (CAS No. 1805639-40-0): A Comprehensive Overview

Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate, identified by its CAS number 1805639-40-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, presents a promising candidate for various applications, particularly in the development of novel therapeutic agents and agrochemicals. The intricate molecular architecture of this compound, featuring a cyano group, difluoromethyl substituent, and hydroxymethyl functionality, makes it a versatile building block for synthetic chemists.

The Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate molecule exhibits a high degree of functional diversity, which is attributed to its multifaceted substituents. The cyano group at the second position introduces a strong electron-withdrawing effect, influencing the reactivity and electronic properties of the aromatic ring. Meanwhile, the presence of a difluoromethyl group at the fifth position enhances the metabolic stability and lipophilicity of the compound, making it an attractive moiety for drug design. Additionally, the hydroxymethyl group at the third position provides a site for further functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate has been extensively studied for its potential applications in medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of various bioactive molecules. For instance, researchers have explored its utility in constructing nonsteroidal anti-inflammatory drugs (NSAIDs), where the cyano and hydroxymethyl groups can be strategically modified to optimize pharmacokinetic profiles.

Moreover, the Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate has shown promise in the development of agrochemicals. Its ability to act as a precursor for herbicides and fungicides is particularly noteworthy. The difluoromethyl group, known for its role in enhancing biological activity, contributes to the efficacy of these compounds against various pests and pathogens. This has led to several innovative synthetic strategies being developed to leverage this compound's potential in crop protection.

The synthesis of Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate involves multi-step organic transformations that highlight the compound's synthetic versatility. One common approach involves the condensation of malonic acid derivatives with appropriate aromatic aldehydes followed by functional group modifications. The introduction of the cyano group can be achieved through cyanation reactions, while the difluoromethyl moiety can be incorporated via halogenation and subsequent metal-mediated coupling reactions. The hydroxymethyl group is typically introduced through reduction or hydrolysis processes.

Recent advancements in catalytic methods have further refined the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations, reducing reaction times and improving yields. These innovations have not only simplified the synthetic route but also opened new avenues for structural diversification. For instance, palladium-catalyzed Buchwald-Hartwig amination has been employed to introduce nitrogen-containing heterocycles into the molecular framework of this compound.

The pharmacological profile of Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate has been thoroughly investigated in preclinical studies. These studies have revealed its potential as an inhibitor of various enzymes involved in inflammatory pathways. The compound's ability to modulate these pathways suggests its utility in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary findings indicate that it may exhibit antitumor activity by interfering with key signaling cascades involved in cancer cell proliferation.

In conclusion, Ethyl 2-cyano-5-difluoromethyl-3-(hydroxymethyl)phenylacetate (CAS No. 1805639-40-0) is a multifunctional organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse synthetic modifications, making it a valuable intermediate for drug discovery and crop protection strategies. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play an increasingly important role in modern chemistry.

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